molecular formula C16H13NO2S B7876111 6-methyl-3-(phenylthio)-1H-indole-2-carboxylic acid

6-methyl-3-(phenylthio)-1H-indole-2-carboxylic acid

Cat. No.: B7876111
M. Wt: 283.3 g/mol
InChI Key: DQVMHMBOIBYUHN-UHFFFAOYSA-N
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Description

6-methyl-3-(phenylthio)-1H-indole-2-carboxylic acid is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a phenylthio group attached to the indole ring, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3-(phenylthio)-1H-indole-2-carboxylic acid typically involves the formation of the indole core followed by the introduction of the phenylthio group. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring. The phenylthio group can then be introduced via a nucleophilic substitution reaction using thiophenol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-methyl-3-(phenylthio)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

6-methyl-3-(phenylthio)-1H-indole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 6-methyl-3-(phenylthio)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The phenylthio group can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The indole core is known to interact with various proteins, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole core but different functional groups.

    6-methylindole: Lacks the phenylthio and carboxylic acid groups, resulting in different chemical properties.

    3-phenylthioindole: Similar structure but without the carboxylic acid group.

Uniqueness

6-methyl-3-(phenylthio)-1H-indole-2-carboxylic acid is unique due to the combination of the phenylthio group and the carboxylic acid group attached to the indole ring. This combination can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

6-methyl-3-phenylsulfanyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2S/c1-10-7-8-12-13(9-10)17-14(16(18)19)15(12)20-11-5-3-2-4-6-11/h2-9,17H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVMHMBOIBYUHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(N2)C(=O)O)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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